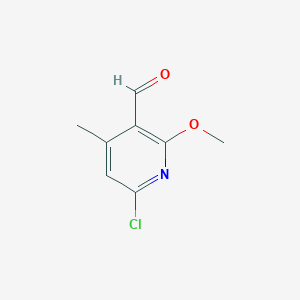

6-Chloro-2-methoxy-4-methylnicotinaldehyde

CAS No.:

Cat. No.: VC20488503

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO2 |

|---|---|

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 6-chloro-2-methoxy-4-methylpyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-8(12-2)6(5)4-11/h3-4H,1-2H3 |

| Standard InChI Key | JWQYMQRTJYASEI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=C1C=O)OC)Cl |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 6-chloro-2-methoxy-4-methylnicotinaldehyde features a pyridine core with distinct substituents at positions 2, 4, and 6. The aldehyde group at position 3 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 6-Chloro-2-methoxy-4-methylpyridine-3-carbaldehyde |

| Canonical SMILES | CC1=CC(=NC(=C1C=O)OC)Cl |

The chloro and methoxy groups confer electronic effects that influence reactivity, while the methyl group enhances steric bulk, affecting regioselectivity in subsequent reactions .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 6-chloro-2-methoxy-4-methylnicotinaldehyde typically involves sequential functionalization of a pyridine precursor. A plausible route includes:

-

Chlorination: Introduction of a chlorine atom at position 6 using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) under anhydrous conditions .

-

Methoxylation: Substitution of a hydroxyl group with methoxy via nucleophilic attack using sodium methoxide (NaOCH) in aprotic solvents like dimethyl sulfoxide (DMSO) .

-

Formylation: Installation of the aldehyde group at position 3 through directed ortho-metalation or Vilsmeier-Haack formylation .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | SOCl, DCM, 0–5°C, 4h | 78–85 |

| Methoxylation | NaOCH, DMSO, 140°C, 8h | 90–93 |

| Formylation | POCl, DMF, 60°C, 6h | 65–70 |

Industrial Scalability

Industrial production remains underexplored, but continuous-flow reactors could optimize yield and purity. Phase-transfer catalysts (e.g., PEG-600) improve reaction efficiency by facilitating interfacial interactions, as demonstrated in analogous syntheses . For instance, chloromethane gas under pressurized conditions achieves >93% yield in methylation steps, suggesting adaptability for large-scale aldehyde synthesis .

Physicochemical Properties

Spectral Characterization

-

NMR Spectroscopy: H-NMR exhibits characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 186.0423 .

Solubility and Stability

The compound demonstrates limited solubility in polar protic solvents (e.g., water) but high solubility in DMSO and dichloromethane. Stability studies indicate decomposition above 200°C, necessitating storage under inert atmospheres.

Reactivity and Functionalization

The aldehyde group undergoes typical carbonyl reactions:

-

Reduction: Sodium borohydride (NaBH) converts the aldehyde to a primary alcohol.

-

Condensation: Aldol reactions with ketones yield α,β-unsaturated carbonyl derivatives.

The chloro substituent participates in nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the pyridine ring .

Research Challenges and Future Directions

Current limitations include:

Future work should prioritize:

-

Catalyst Development: Enantioselective catalysts for asymmetric functionalization.

-

Structure-Activity Relationships (SAR): Systematic modification to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume